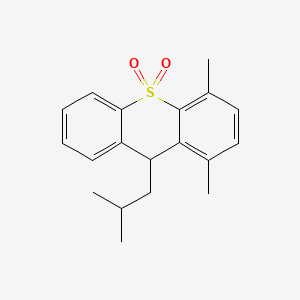![molecular formula C13H13N3O2S B14469949 4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester CAS No. 67618-38-6](/img/structure/B14469949.png)
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester typically involves the reaction of thiazole derivatives with hydrazine and benzaldehyde under specific conditions. One common method involves the condensation of ethyl 4-thiazolecarboxylate with phenylmethylenehydrazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenylmethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the hydrazino and phenylmethylene groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways, leading to the inhibition of cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-thiazolecarboxylate
- Thiazole-4-carboxylic acid ethyl ester
- Ethyl 2-aminothiazole-4-carboxylate
Uniqueness
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a phenylmethylenehydrazino group makes it a versatile compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
67618-38-6 |
|---|---|
Molekularformel |
C13H13N3O2S |
Molekulargewicht |
275.33 g/mol |
IUPAC-Name |
ethyl 2-(2-benzylidenehydrazinyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O2S/c1-2-18-12(17)11-9-19-13(15-11)16-14-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
URTPDUKFJHDSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)NN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
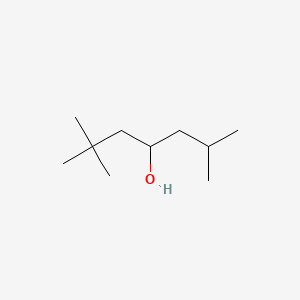

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
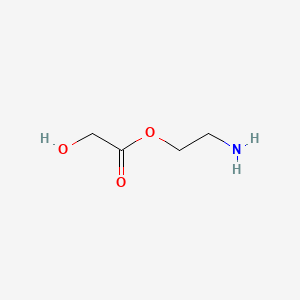


![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
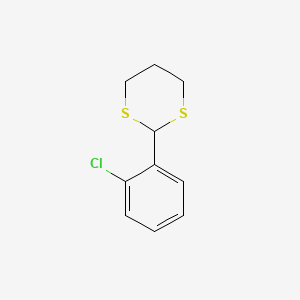
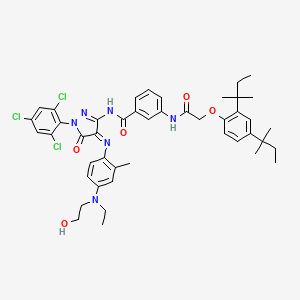

![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
